molecular formula C6H5ClIN B181719 4-Chloro-3-iodoaniline CAS No. 573764-31-5

4-Chloro-3-iodoaniline

Cat. No. B181719
CAS RN: 573764-31-5
M. Wt: 253.47 g/mol
InChI Key: AWJWTZAGRWNBFC-UHFFFAOYSA-N
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Description

4-Chloro-3-iodoaniline is a chemical compound with the molecular formula C6H5ClIN. It has a molecular weight of 253.47 . The compound is typically stored in a refrigerator and is available in a physical form that ranges from pale-yellow to yellow-brown to brown to black solid .


Molecular Structure Analysis

The InChI code for 4-Chloro-3-iodoaniline is 1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Chloro-3-iodoaniline has a density of 2.0±0.1 g/cm³. It has a boiling point of 322.3±27.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.4±3.0 kJ/mol. Its flash point is 148.7±23.7 °C .

Scientific Research Applications

Crystal Structure Comparison

4-Chloro-3-iodoaniline has been studied for its structural properties, particularly in comparison with other substituted anilines. Dey and Desiraju (2004) found that 4-(4′-Iodo)phenoxyaniline is isostructural with its bromo, chloro, and ethynyl derivatives, contrasting with 4-iodoaniline, which is not isostructural with its counterparts. This is explained through conditional isomorphism, providing insights into the structural behavior of halogenated anilines (Dey & Desiraju, 2004).

Electrochemical Oxidation

Kádár et al. (2001) investigated the electrochemical oxidation of 4-iodoaniline in acetonitrile solution, which is similar to 4-chloroaniline. This study is significant for understanding the electrochemical behavior of halogenated anilines and their potential applications in electrochemistry (Kádár et al., 2001).

Photodissociation Studies

Bermudez (2002) examined the adsorption and photodissociation of 4-chloro- and 4-iodoaniline on GaN surfaces, revealing their reactivity and potential in photodissociation applications. These findings are crucial for applications in photochemistry and surface science (Bermudez, 2002).

UV Photoelectron Spectroscopy

Sky and Nagy-Felsobuki (1999) conducted ultraviolet photoelectron spectroscopy on 4-haloanilines, including 4-chloroaniline, providing valuable information on the electronic structure of these compounds. This knowledge is essential for the development of materials with specific electronic properties (Sky & Nagy-Felsobuki, 1999).

Geochemical Behavior

Hu, Moran, and Gan (2012) explored the sorption, degradation, and transport of iodine species, including 4-iodoaniline, in geological media. This research is significant for environmental studies, especially in understanding the behavior of iodine in the environment (Hu et al., 2012).

Safety and Hazards

4-Chloro-3-iodoaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is also classified as very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

4-Chloro-3-iodoaniline is a type of aniline compound . Anilines are commonly used in the synthesis of a wide variety of chemical products, including dyes, drugs, and polymers . .

Mode of Action

Anilines generally undergo reactions such as nucleophilic substitution . The chlorine and iodine substituents on the benzene ring can potentially influence the reactivity of the compound.

Biochemical Pathways

Anilines like 4-chloro-3-iodoaniline are often used in the synthesis of pharmaceuticals , suggesting they may be involved in various biochemical pathways depending on the specific drug synthesized.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor .

Result of Action

Anilines are known to be precursors in the synthesis of various pharmaceuticals , suggesting that the effects of 4-Chloro-3-iodoaniline would largely depend on the specific drug synthesized.

properties

IUPAC Name

4-chloro-3-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJWTZAGRWNBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619242
Record name 4-Chloro-3-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodoaniline

CAS RN

573764-31-5
Record name 4-Chloro-3-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Chloro-2-iodo-4-nitro-benzene (2.00 g, 7.09 mmol) was dissolved in THF (30 mL) at 60° C. and EtOH (35 mL) was added followed by NH4Cl (0.569 g, 10.6 mmol in 30 mL of water) and iron powder (1.58 g, 28.4 mmol). This mixture was stirred vigorously for 3 h and then cooled in 22° C. and filtered though celite rinsing with EtOAc. The solution was then concentrated to ˜30 mL in vacuo and then poured into a 1:1 solution of 1N NaOH/brine (100 mL). This mixture was then extracted with EtOAc (3×50 mL) and the organics were dried over anhydrous MgSO4. Filtration and concentration gave compound 801B as a yellow solid. No purification was necessary. HPLC: 100% at 2.310 min (retention time) (YMC S5 ODS column 4.6×50 mm eluting with 10–90% aqueous methanol over 4 mincontaining 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm), MS (ES): m/z 517.6 [M+Na]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.58 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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